molecular formula C15H15NO3 B3392925 Benzyl (benzyloxy)carbamate CAS No. 15255-86-4

Benzyl (benzyloxy)carbamate

Cat. No.: B3392925
CAS No.: 15255-86-4
M. Wt: 257.28 g/mol
InChI Key: PIMQUYFJDPYHBL-UHFFFAOYSA-N
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Description

Benzyl (benzyloxy)carbamate is an organic compound with the formula C_6H_5CH_2OC(O)NH_2. It is a white solid that is soluble in organic solvents and moderately soluble in water . This compound can be viewed as the ester of carbamic acid and benzyl alcohol. This compound is commonly used as a protecting group for amines in organic synthesis due to its stability under both acidic and basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (benzyloxy)carbamate is typically synthesized by reacting benzyl chloroformate with ammonia . The reaction proceeds as follows:

PhCH2OCOCl+NH3PhCH2OC(O)NH2+HCl\text{PhCH}_2\text{OCOCl} + \text{NH}_3 \rightarrow \text{PhCH}_2\text{OC(O)NH}_2 + \text{HCl} PhCH2​OCOCl+NH3​→PhCH2​OC(O)NH2​+HCl

This reaction is usually carried out at room temperature in the presence of a mild base to neutralize the hydrochloric acid formed .

Industrial Production Methods: In industrial settings, this compound can be produced using a one-pot reaction involving carbonylimidazolide in water with a nucleophile . This method is efficient and does not require an inert atmosphere, making it suitable for large-scale production.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

benzyl N-phenylmethoxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-15(18-11-13-7-3-1-4-8-13)16-19-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMQUYFJDPYHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540169
Record name Benzyl (benzyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15255-86-4
Record name Benzyl (benzyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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